molecular formula C10H12O2 B1353104 Methyl 2-(m-tolyl)acetate CAS No. 53088-69-0

Methyl 2-(m-tolyl)acetate

Cat. No. B1353104
CAS RN: 53088-69-0
M. Wt: 164.2 g/mol
InChI Key: AWTKFTNNPQGGLX-UHFFFAOYSA-N
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Description

“Methyl 2-(m-tolyl)acetate” is a chemical compound with the CAS Number: 53088-69-0 . It has a molecular weight of 164.2 . The IUPAC name for this compound is methyl (3-methylphenyl)acetate .


Synthesis Analysis

The synthesis of “Methyl 2-(m-tolyl)acetate” can be achieved from m-cresol and acetic anhydride . In organic chemistry, tolyl groups are functional groups related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(m-tolyl)acetate” is represented by the linear formula C10H12O2 . The InChI Code for this compound is 1S/C10H12O2/c1-8-4-3-5-9 (6-8)7-10 (11)12-2/h3-6H,7H2,1-2H3 .


Chemical Reactions Analysis

In organic chemistry, tolyl groups are functional groups related to toluene . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .


Physical And Chemical Properties Analysis

“Methyl 2-(m-tolyl)acetate” is a solid compound . It should be stored in a refrigerator . The shipping temperature is room temperature .

Scientific Research Applications

1. Application in Lithium-Ion Batteries

Methyl acetate, including derivatives like Methyl 2-(m-tolyl)acetate, has been investigated for its role in improving lithium-ion batteries, particularly for electric vehicles. A study demonstrated that using methyl acetate as a co-solvent in the electrolyte can significantly increase cell rate capability, which is crucial for rapid charging of batteries while maintaining their long life (Li et al., 2018).

2. Role in Polysaccharide Analysis

Methyl 2-(m-tolyl)acetate plays a role in the methylation analysis of polysaccharides, an essential process for understanding their structure. This analysis involves the derivatization of component sugars in polysaccharides to partially methylated alditol acetates, which can then be quantified and analyzed (Sims et al., 2018).

3. In Corrosion Inhibition

Studies have shown that certain derivatives of Methyl 2-(m-tolyl)acetate, such as MBTTA (Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate), are effective as corrosion inhibitors for mild steel in acidic solutions. This application is significant in industrial processes where corrosion resistance is vital (Elazhary et al., 2019).

4. In Biodiesel Synthesis

Methyl 2-(m-tolyl)acetate-related compounds, such as methyl acetate, are used in the synthesis of biodiesel. It has been tested as an alternative to methanol in supercritical synthesis processes, demonstrating its potential in renewable energy production (Campanelli et al., 2010).

Safety And Hazards

The safety information for “Methyl 2-(m-tolyl)acetate” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 .

Future Directions

The future directions of “Methyl 2-(m-tolyl)acetate” could involve the design of structurally related products . Six new molecules were proposed and their theoretical activities were estimated . Some of the proposed molecules exhibited negative values of LD50 (indicating extreme toxicity) while two of them exhibited values that are comparable to existing insecticides .

properties

IUPAC Name

methyl 2-(3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTKFTNNPQGGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408656
Record name Methyl 2-(m-tolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(m-tolyl)acetate

CAS RN

53088-69-0
Record name Methyl 2-(m-tolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SK Lee, KY Yi, BH Lee, KS Oh - Bulletin of the Korean Chemical Society, 2012 - Citeseer
Benzofuran-7-carboxamide was identified as a novel scaffold of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor. A series of compounds with various 2-substituents including (…
Number of citations: 5 citeseerx.ist.psu.edu
D Kaushik, A Kaur, N Petrovsky… - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
Several synthetic heterocyclic small molecules like imiquimod, resiquimod, CL097, CL075, bromopirone, tilorone, loxoribine and isatoribine demonstrated TLR7/8 agonistic activity and …
Number of citations: 14 pubs.rsc.org

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